molecular formula C16H11F3N2O4 B15008842 2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]benzoic acid

2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B15008842
M. Wt: 352.26 g/mol
InChI Key: UTZZEDJBJZKNRU-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁F₃N₂O₄ It is characterized by the presence of trifluoroacetamido and benzamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,2,2-trifluoroacetamido)benzamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 4-aminobenzoic acid and trifluoroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed:

Scientific Research Applications

2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-trifluoroacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroacetamido)benzoic acid
  • 2,2,2-Trifluoroacetamide
  • 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid

Comparison: 2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid is unique due to the presence of both trifluoroacetamido and benzamido groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H11F3N2O4

Molecular Weight

352.26 g/mol

IUPAC Name

2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)15(25)20-10-7-5-9(6-8-10)13(22)21-12-4-2-1-3-11(12)14(23)24/h1-8H,(H,20,25)(H,21,22)(H,23,24)

InChI Key

UTZZEDJBJZKNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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